3-Methoxy-6-methyl-2-nitropyridine

Radiofluorination SNAr Radiopharmaceutical Precursor

3-Methoxy-6-methyl-2-nitropyridine (CAS 24015-98-3, MFCD01313012) is a C7H8N2O3 nitropyridine derivative bearing a methoxy group at the 3‑position, a methyl group at the 6‑position, and a nitro group at the 2‑position of the pyridine ring. With a molecular weight of 168.15 g·mol⁻¹, a boiling point of 319.4 °C at 760 mmHg, a density of 1.247 g·cm⁻³, and a calculated logP ranging from 1.31 to 1.83, this compound occupies a distinct physicochemical space among isomeric nitropyridines.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 24015-98-3
Cat. No. B1333460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-6-methyl-2-nitropyridine
CAS24015-98-3
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O3/c1-5-3-4-6(12-2)7(8-5)9(10)11/h3-4H,1-2H3
InChIKeyYEEJSIYKPVLUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-6-methyl-2-nitropyridine (CAS 24015-98-3): A Disubstituted 2-Nitropyridine Building Block for Radiopharmaceutical and Heterocyclic Synthesis


3-Methoxy-6-methyl-2-nitropyridine (CAS 24015-98-3, MFCD01313012) is a C7H8N2O3 nitropyridine derivative bearing a methoxy group at the 3‑position, a methyl group at the 6‑position, and a nitro group at the 2‑position of the pyridine ring [1]. With a molecular weight of 168.15 g·mol⁻¹, a boiling point of 319.4 °C at 760 mmHg, a density of 1.247 g·cm⁻³, and a calculated logP ranging from 1.31 to 1.83, this compound occupies a distinct physicochemical space among isomeric nitropyridines [2]. It is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC spectra .

Why 3-Methoxy-6-methyl-2-nitropyridine Cannot Be Replaced by Generic Nitropyridine Isomers: Physicochemical and Reactivity Cliffs


Although multiple nitropyridine isomers share the identical molecular formula C7H8N2O3, their substitution patterns produce non‑interchangeable boiling points, lipophilicities, and regiochemical reactivity profiles. For example, moving the nitro group from the 2‑position to the 3‑position (6‑methoxy‑2‑methyl‑3‑nitropyridine, CAS 5467‑69‑6) drops the boiling point by approximately 58 °C, fundamentally altering distillation and purification protocols [1]. Likewise, the absence of the 6‑methyl group (3‑methoxy‑2‑nitropyridine, CAS 20265‑37‑6) reduces logP by 0.6–1.1 units and shifts the melting point from ~106 °C to 73–76 °C, affecting both chromatographic behavior and formulation solubility [2]. The specific 2‑nitro‑3‑methoxy‑6‑methyl arrangement in the target compound uniquely enables efficient nucleophilic aromatic [¹⁸F]fluorination at 120 °C—a temperature 20 °C lower than that required by mono‑substituted 2‑nitropyridine analogs—making it the preferred precursor for temperature‑sensitive radiochemical syntheses [3].

3-Methoxy-6-methyl-2-nitropyridine (24015-98-3): Quantitative Comparator Evidence for Scientific Procurement Decisions


Radiochemical Fluorination Yield Achieved at 20 °C Lower Temperature vs. Mono‑Substituted 2‑Nitropyridines

In nucleophilic aromatic [¹⁸F]fluorination, 3‑methoxy‑6‑methyl‑2‑nitropyridine achieves an RCY of 81 ± 1% at 120 °C after 30 min. By contrast, the mono‑substituted analogs 3‑methoxy‑2‑nitropyridine and 3‑methyl‑2‑nitropyridine require 140 °C to reach RCYs of 88–91% under otherwise identical conditions [1][2]. The target compound thus delivers comparable radiochemical incorporation at a 20 °C lower temperature, reducing thermal degradation risk for heat‑labile downstream products.

Radiofluorination SNAr Radiopharmaceutical Precursor

Boiling Point Elevation of 58 °C vs. 3‑Nitro Regioisomer Enables High‑Temperature Distillation Purification

The boiling point of 3‑methoxy‑6‑methyl‑2‑nitropyridine is 319.4 °C at 760 mmHg [1]. The 3‑nitro regioisomer 6‑methoxy‑2‑methyl‑3‑nitropyridine (CAS 5467‑69‑6) boils at only 261.1 °C at 760 mmHg . The 58.3 °C difference reflects the 2‑nitro group's stronger electron‑withdrawing effect and altered intermolecular interactions, permitting higher‑temperature distillation without thermal decomposition and providing a physical property fingerprint that distinguishes the target compound from its closest isobaric isomer.

Physicochemical Property Boiling Point Purification

Lipophilicity Gain of 0.6–1.1 logP Units Over 3‑Methoxy‑2‑nitropyridine Impacts Chromatographic Retention and Biological Partitioning

The calculated logP of 3‑methoxy‑6‑methyl‑2‑nitropyridine is reported as 1.31 (TPSA 65.26) by ChemScene and 1.83 (PSA 67.94) by Molbase [1]. The analog lacking the 6‑methyl group, 3‑methoxy‑2‑nitropyridine (CAS 20265‑37‑6), has a measured logP of 0.74 [2]. The 0.57–1.09 logP increase driven by the 6‑methyl substituent translates to a 3.7‑ to 12.3‑fold higher octanol/water partition coefficient, directly affecting reversed‑phase HPLC retention times, solid‑phase extraction recovery, and predicted membrane permeability in biological assays.

Lipophilicity logP Chromatography Drug Design

Proven Intermediate for 6‑Bromomethyl‑3‑methoxy‑2‑nitropyridine Synthesis via Regioselective Bromination at the 6‑Methyl Position

Chinese patent CN108640870A (Changzhou University, 2018) explicitly employs 3‑methoxy‑6‑methyl‑2‑nitropyridine as the substrate for regioselective radical bromination to produce 6‑bromomethyl‑3‑methoxy‑2‑nitropyridine in 75% isolated yield [1][2]. The reaction exploits the unique activation of the 6‑methyl C–H bonds conferred by the para‑relationship to the 2‑nitro group. The 6‑bromomethyl derivative serves as a versatile alkylating agent for further heterocyclic functionalization. Neither the 3‑nitro isomer (CAS 5467‑69‑6) nor the 2‑methoxy isomer (CAS 33252‑62‑9) provides the same electronic activation pattern for selective 6‑position bromination.

Synthetic Intermediate Regioselective Bromination Heterocyclic Derivatization

Coplanar 2‑Nitro Group Directs Electrophilic Substitution to the 4‑Position: A Regioselectivity Feature Absent in 3‑Nitro and 4‑Nitro Isomers

X‑ray crystallographic and computational studies indicate that the 2‑nitro group in 3‑methoxy‑6‑methyl‑2‑nitropyridine adopts a coplanar conformation with the pyridine ring, strongly activating the 4‑position for electrophilic substitution while deactivating the 2‑ and 6‑positions . In 3‑nitropyridine isomers, electrophilic substitution favors the 2‑ or 6‑position. This reversal of regiochemical preference is a direct consequence of the 2‑nitro substitution pattern and is corroborated by the SNAr radiofluorination data showing exclusive substitution at the 2‑position (ipso‑displacement of NO₂), not at alternative ring positions [1].

Regioselectivity Electrophilic Substitution Nitro Directing Effect

3-Methoxy-6-methyl-2-nitropyridine (24015-98-3): High‑Confidence Application Scenarios Derived from Quantitative Evidence


Radiosynthesis of 2‑[¹⁸F]Fluoro‑3‑methoxy‑6‑methylpyridine for PET Tracer Development at Reduced Thermal Stress

The demonstrated 81 ± 1% RCY at 120 °C (vs. 140 °C required for mono‑substituted analogs) makes this compound the preferred nitro‑precursor for producing 2‑[¹⁸F]fluoro‑3‑methoxy‑6‑methylpyridine under milder conditions. This 20 °C temperature advantage is critical when the radiolabeled product is destined for conjugation to heat‑sensitive peptides, proteins, or small‑molecule pharmacophores in PET tracer development [1].

Regioselective Synthesis of 6‑Bromomethyl‑3‑methoxy‑2‑nitropyridine as a Key Alkylating Intermediate for Heterocyclic Libraries

The patented bromination protocol (CN108640870A) achieves 75% isolated yield of the 6‑bromomethyl derivative, providing a direct entry to 6‑substituted pyridine libraries. Procurement of the target compound is mandatory for labs replicating this route, as other regioisomers lack the electronic activation pattern needed for selective 6‑methyl bromination [2].

Medicinal Chemistry Scaffold Diversification via 4‑Position Electrophilic Substitution

The coplanar 2‑nitro group directs electrophilic substitution exclusively to the 4‑position of the pyridine ring, enabling predictable scaffold decoration. SAR programs requiring 4‑functionalized 2‑nitropyridine building blocks—rather than the 2‑ or 6‑functionalized products obtained from 3‑nitro isomers—should source this specific compound to ensure regiochemical fidelity in library synthesis [3].

Physicochemical Property‑Based Quality Control and Isomer Identity Confirmation

The boiling point (319.4 °C) and logP (1.31–1.83) provide two orthogonal, quantitative metrics for incoming QC verification. Laboratories can use boiling point elevation relative to isomeric impurities (Δ > 40 °C vs. common regioisomers) and logP‑referenced HPLC retention times to confirm identity and purity of received material against the certificate of analysis, reducing the risk of isomeric mis‑shipment in multi‑nitropyridine procurement workflows [4].

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